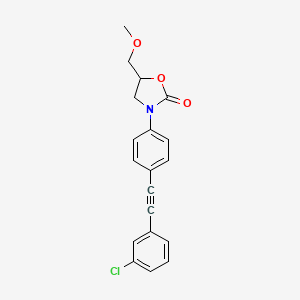

3-(4-((3-Chlorophenyl)ethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone

Description

The compound 3-(4-((3-Chlorophenyl)ethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone is a heterocyclic molecule featuring an oxazolidinone core (a five-membered ring containing oxygen and nitrogen) with a 3-chlorophenyl ethynyl group at the 4-position and a methoxymethyl substituent at the 5-position.

Properties

CAS No. |

79038-53-2 |

|---|---|

Molecular Formula |

C19H16ClNO3 |

Molecular Weight |

341.8 g/mol |

IUPAC Name |

3-[4-[2-(3-chlorophenyl)ethynyl]phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C19H16ClNO3/c1-23-13-18-12-21(19(22)24-18)17-9-7-14(8-10-17)5-6-15-3-2-4-16(20)11-15/h2-4,7-11,18H,12-13H2,1H3 |

InChI Key |

CVIAUPDQJCINHE-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazolidinone Cores

Cimoxatone (MD 780515)

- Structure: 3-[4-(3-Cyanophenylmethoxy)phenyl]-5-(methoxymethyl)-2-oxazolidinone.

- Key Differences: Replaces the ethynyl bridge with a methyleneoxy linker and substitutes the 3-chlorophenyl group with a 3-cyanophenyl moiety.

- Activity : Potent, reversible inhibitor of MAO-A (IC₅₀ ~10 nM in humans), with applications in depression treatment. The methoxymethyl group enhances potency compared to its metabolite MD 770222 (hydroxymethyl analog, 7–8× less active) .

MD 780236

- Structure: 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-((methylamino)methyl)-2-oxazolidinone methanesulphonate.

- Key Differences: Substitutes ethynyl with methoxy and methoxymethyl with methylaminomethyl.

- Activity: Irreversible, enzyme-activated inhibitor of MAO-B (IC₅₀ ~50 nM), used in Parkinson’s disease research. The methylaminomethyl group facilitates covalent binding to MAO-B’s active site .

Target Compound

- The methoxymethyl group may reduce metabolic oxidation compared to MD 780236’s methylaminomethyl group.

Heterocyclic Analogues with Shared Substituents

5-((3-Chlorophenyl)methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

- Structure: Thiazolidinone core with 3-chlorophenyl and ethyl substituents.

- Activity: Demonstrates antimicrobial and anticancer properties. The thiazolidinone core allows diverse bioactivity compared to oxazolidinones, but the 3-chlorophenyl group is a common pharmacophore for hydrophobic interactions .

FE@SNAP (Fluoroethylated SNAP-7941 Analog)

Comparative Data Table

Key Research Findings and Mechanistic Insights

Role of Substituents: Ethynyl vs. Methoxy Linkers: Ethynyl groups (target compound) enhance rigidity and π-π stacking, while methoxy linkers (Cimoxatone, MD 780236) improve solubility but reduce conformational stability . Methoxymethyl vs. Methylaminomethyl: Methoxymethyl (target compound, Cimoxatone) confers metabolic stability, whereas methylaminomethyl (MD 780236) enables irreversible enzyme inhibition via nucleophilic attack .

Enzyme Selectivity: MAO-A inhibitors (Cimoxatone) favor bulkier substituents (e.g., cyanophenylmethoxy), while MAO-B inhibitors (MD 780236) require smaller, reactive groups (e.g., methylaminomethyl) .

Metabolic Considerations :

- Hydroxymethyl metabolites (e.g., MD 770222) exhibit reduced potency, underscoring the need for stable substituents like methoxymethyl in drug design .

Preparation Methods

Borane-Mediated Cyclization

A patent describing the synthesis of (S)-4-phenyl-2-oxazolidinone (CN112500361A) provides a foundational approach. Here, N-Boc-L-phenylglycine undergoes borane-tetrahydrofuran (BH₃-THF) reduction at 0–25°C to yield N-Boc-L-phenylglycinol. Subsequent treatment with potassium tert-butoxide in sulfolane at 90–100°C facilitates cyclization, achieving a 92.1% yield. For the target compound, analogous steps could involve a β-amino alcohol precursor bearing a methoxymethyl group at position 5.

Chlorosulfonyl Isocyanate (CSI) Route

PMC7385335 details a one-pot synthesis of oxazolidinones using CSI and epoxides. For example, styrene oxide reacts with CSI in dichloromethane at room temperature to form 4-phenyl-2-oxazolidinone in 65% yield. Adapting this method, a pre-functionalized epoxide containing the methoxymethyl group could yield the desired core structure.

Introduction of the Methoxymethyl Group

The 5-(methoxymethyl) substituent is introduced either during cyclization or via post-modification.

Pre-Functionalized Amino Alcohols

Using a β-amino alcohol with a methoxymethyl sidechain avoids subsequent derivatization. For instance, N-Boc-5-(methoxymethyl)-β-amino alcohol could be synthesized via reductive amination of a ketone precursor, followed by borane reduction.

Post-Cyclization Alkylation

Ambeed’s protocol for functionalizing 4-phenyl-2-oxazolidinone demonstrates acylation with trimethylacetyl chloride. Similarly, alkylation of the oxazolidinone’s hydroxyl group with methoxymethyl chloride under basic conditions (e.g., NaH, DMF) could install the methoxymethyl moiety.

Installation of the 4-((3-Chlorophenyl)ethynyl)phenyl Substituent

The ethynyl-linked aryl group is introduced via cross-coupling reactions.

Sonogashira Coupling

A palladium-catalyzed Sonogashira reaction between a brominated oxazolidinone intermediate and 3-chlorophenylacetylene is optimal. For example:

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-mediated Ullmann coupling with iodobenzene derivatives offers an alternative. However, higher temperatures (100–120°C) and longer reaction times may reduce efficiency.

Stereochemical Control

Enantioselective synthesis is critical for bioactive derivatives.

Chiral Auxiliaries

The use of (S)-4-phenyl-2-oxazolidinone as a chiral auxiliary, as described in CN112500361A, ensures high enantiomeric excess (up to 99.6%). Incorporating this auxiliary during cyclization could control stereochemistry at position 3.

Asymmetric Catalysis

Cinchona alkaloid catalysts enable enantioselective cyclocondensation, as reported for α-hydroxy acid derivatives. Applying this to β-amino alcohol precursors could yield the target compound in >95% ee.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Feasibility

The borane-mediated route offers high yields and enantioselectivity but requires costly borane reagents and inert conditions. In contrast, the CSI method is operationally simpler but less adaptable to complex substrates. For industrial production, a hybrid approach—using borane for cyclization and Sonogashira for coupling—balances efficiency and cost.

Q & A

Synthesis and Structural Characterization

Q: What synthetic routes are employed to prepare 3-(4-((3-chlorophenyl)ethynyl)phenyl)-5-(methoxymethyl)-2-oxazolidinone, and how is its purity and structure validated? A: The synthesis typically involves a multi-step process:

- Step 1: Coupling of 3-chlorophenylacetylene with a halogenated phenyl intermediate via Sonogashira or Heck reactions to introduce the ethynyl bridge .

- Step 2: Formation of the oxazolidinone ring via cyclization of a precursor (e.g., thiosemicarbazide derivatives) using chloroacetic acid and sodium acetate under reflux conditions .

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm chemical identity. Mass spectrometry (MS) verifies molecular weight .

Biological Target Identification

Q: How are the primary biological targets of this compound identified, and what assays are used to assess its activity? A:

- Target Identification: The compound is a selective inhibitor of monoamine oxidase B (MAO-B) , validated via enzyme kinetics using fluorometric assays measuring hydrogen peroxide release during substrate oxidation .

- Assay Design: Competitive inhibition studies with substrates like phenethylamine (MAO-B-specific) and 5-hydroxytryptamine (MAO-A-specific) determine selectivity. Preincubation with MAO-B enhances irreversible inhibition, confirmed by activity loss after dialysis .

Mechanism of MAO-B Inactivation

Q: What is the proposed mechanism for the irreversible inhibition of MAO-B by this oxazolidinone derivative? A: The inhibition involves two phases:

Reversible Binding: Initial competitive interaction with the enzyme active site (Ki for MAO-B ≈ 7-fold lower than MAO-A) .

Irreversible Inactivation: Time-dependent formation of a radical intermediate via one-electron transfer. The oxazolidinone ring decomposes, releasing CO₂ and generating a reactive radical that covalently binds to MAO-B’s active site .

- Key Evidence: Substrate activity assays confirm the compound is both a substrate and an inactivator, with product formation rates 530× faster than inactivation .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., substituents on the phenyl or oxazolidinone moieties) influence MAO-B inhibitory potency? A:

- 3-Chlorophenyl Ethynyl Group: Enhances MAO-B selectivity by increasing hydrophobic interactions with the enzyme’s substrate-binding pocket. Replacement with electron-withdrawing groups (e.g., cyano) reduces potency .

- Methoxymethyl Side Chain: Optimizes solubility and metabolic stability compared to hydroxymethyl analogs (e.g., MD 770222, a metabolite with 7–8× lower activity) .

- Methodology: Comparative IC50 values and molecular docking (e.g., AutoDock Vina) predict binding affinities .

Data Contradictions in Inhibition Kinetics

Q: Why do studies report discrepancies in Ki values and MAO-B/MAO-A selectivity ratios? A: Variability arises from:

- Preincubation Time: Longer preincubation increases selectivity (e.g., MAO-B inhibition becomes dominant after 30 minutes) .

- Assay Conditions: Substrate concentration (e.g., phenethylamine vs. kynuramine) and enzyme source (human vs. rat MAO-B) alter apparent Ki values .

- Resolution: Use standardized protocols (e.g., fixed preincubation times) and validate with fluorometric assays to minimize variability .

Experimental Design for In Vivo Studies

Q: What methodological considerations are critical for in vivo studies on this compound’s MAO-B inhibitory effects? A:

- Pharmacokinetics: Monitor plasma levels of the parent compound and metabolites (e.g., hydroxymethyl derivatives) via LC-MS/MS .

- Dosing Regimen: Adjust for species-specific metabolic rates (e.g., rodents vs. primates) to maintain therapeutic concentrations.

- Biomarker Analysis: Measure cerebrospinal fluid (CSF) phenethylamine levels as a surrogate for MAO-B activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.